Welcome to the BenchChem Online Store!
molecular formula C7H10BrN3O B8768779 5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine CAS No. 57054-84-9

5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine

Cat. No. B8768779
M. Wt: 232.08 g/mol
InChI Key: IZDRPXOSXLJNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08815926B2

Procedure details

A mixture of 5-bromo-2-chloro-4-methoxypyrimidine (3 g, 13.4 mmol) and dimethylamine (2 M in THF, 33.6 mL, 67.1 mmol) in THF (20 mL) was stirred for 18 h at rt and concentrated. The residue was purified by flash chromatography (hexane/EtOAc, 9:1) to afford 2.95 g of the title compound. tR: 1.04 min (LC-MS 2); ESI-MS: 232.0/234.0 [M+H]+ (LC-MS 2); Rf: 0.34 (hexane/EtOAc 9:1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
33.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:9][CH3:10])=[N:4][C:5](Cl)=[N:6][CH:7]=1.[CH3:11][NH:12][CH3:13]>C1COCC1>[Br:1][C:2]1[C:3]([O:9][CH3:10])=[N:4][C:5]([N:12]([CH3:13])[CH3:11])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)OC
Name
Quantity
33.6 mL
Type
reactant
Smiles
CNC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 18 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (hexane/EtOAc, 9:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)N(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.